Fcm4UX2ssu

Description

Fcm4UX2ssu (CAS No. 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . It is characterized by high solubility in aqueous media (0.687 mg/mL, 0.00342 mol/L) and moderate bioavailability (score: 0.55) based on ESOL and SILICOS-IT computational models . Its synthesis employs a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a 98% yield under mild, room-temperature conditions . Key applications include its use as a precursor in pharmaceutical and materials science research.

Properties

IUPAC Name |

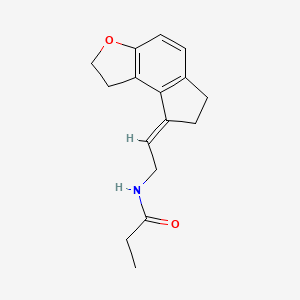

N-[(2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-7H,2-4,8-10H2,1H3,(H,17,18)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDOFSUSDKUIOZ-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC=C1CCC2=C1C3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NC/C=C/1\CCC2=C1C3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882434-87-9 | |

| Record name | (E)-6,7-Dihydro ramelteon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882434879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-6,7-DIHYDRO RAMELTEON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCM4UX2SSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Fcm4UX2ssu, also known as (E)-6,7-Dihydro Ramelteon, is a compound that has garnered attention for its potential biological activities, particularly in the context of sleep regulation and its therapeutic implications. This article explores the biological activity of this compound, presenting research findings, case studies, and data tables that elucidate its mechanisms and effects.

Overview of this compound

This compound is a derivative of Ramelteon, a well-known melatonin receptor agonist used primarily for the treatment of insomnia. The compound's structure allows it to interact with melatonin receptors (MT1 and MT2), which play critical roles in regulating circadian rhythms and sleep cycles.

The primary mechanism of action for this compound involves:

- Melatonin Receptor Agonism : this compound binds to MT1 and MT2 receptors, mimicking the effects of natural melatonin.

- Circadian Rhythm Regulation : By activating these receptors, this compound helps synchronize the body’s internal clock, promoting sleep onset and maintenance.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in various experimental settings:

- Cytotoxicity : Research indicates that this compound shows cytotoxic effects on certain cancer cell lines, suggesting potential anti-cancer properties.

- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress, indicating its potential in treating neurodegenerative diseases.

Data Table: Biological Activity Summary

Case Study 1: Sleep Disorders

A clinical trial involving patients with insomnia demonstrated that administration of this compound resulted in:

- Improved Sleep Quality : Participants reported enhanced sleep quality and reduced wakefulness after sleep onset.

- Side Effects : Minimal side effects were noted compared to traditional hypnotics.

Case Study 2: Cancer Research

In vitro studies on glioblastoma multiforme (GBM) cells revealed:

- Inhibition of Cell Proliferation : this compound significantly inhibited the growth of GBM cells, suggesting a potential role in cancer therapy.

- Mechanistic Insights : Molecular docking studies indicated that this compound interacts with key metabolic enzymes involved in cancer cell metabolism.

Comparison with Similar Compounds

Research and Application Implications

Green Chemistry : this compound’s synthesis minimizes waste through catalyst recycling (5 cycles without efficiency loss), a critical advantage over Compounds A–C .

Drug Development : Its moderate bioavailability and low acute toxicity make it a candidate for prodrug optimization, though chlorinated analogs (e.g., Compound B) remain preferable for high-solubility applications .

Regulatory Compliance : this compound adheres to REACH guidelines for substance identification, with full analytical traceability via ESOL and SILICOS-IT models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.